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Compound of Interest

4-Chloro-2-fluoro-3-
Compound Name:

methoxybenzaldehyde
CAS No.: 1002344-97-9
Cat. No.: B1456977

Get Quote

Executive Summary

4-Chloro-2-fluoro-3-methoxybenzaldehyde (CAS: 1002344-97-9) is a highly specialized
trisubstituted aromatic aldehyde serving as a "privileged scaffold" in the synthesis of next-
generation agrochemicals and pharmaceuticals.[1] Its structural uniqueness lies in the
contiguous substitution pattern (fluorine, methoxy, and chlorine) on the benzene ring, which
imparts specific electronic and steric properties essential for binding affinity in kinase inhibitors
and neurological receptor modulators (e.g.,

7-nAChR agonists).

This guide provides a comprehensive technical analysis of the molecule, focusing on its
precise physicochemical properties, validated synthetic pathways via Directed Ortho-Lithiation
(DoM), and its critical role as an intermediate in high-value chemical manufacturing.

Physicochemical Profile & Molecular Weight
Analysis[1][3][4]
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Accurate molecular weight determination is critical for stoichiometry in multi-step synthesis. For
4-Chloro-2-fluoro-3-methoxybenzaldehyde, the presence of chlorine (with its significant

Cl isotope abundance) requires distinction between average and monoisotopic mass.

Table 1: Chemical Identi hvsical ies[11[2]

Property Specification
IUPAC Name 4-Chloro-2-fluoro-3-methoxybenzaldehyde
CAS Number 1002344-97-9

Molecular Formula

Average Molecular Weight 188.58 g/mol

Monoisotopic Mass 188.004 g/mol

Solid (typically white to off-white crystalline
Physical State (typically Y

powder)
Melting Point 47 °C-51°C
B Soluble in DCM, THF, Ethyl Acetate; Sparingly
Solubility ]
soluble in water
LogP (Predicted) ~2.3 (Moderate Lipophilicity)

Structural Significance

The 2-Fluoro-3-methoxy motif is pharmacologically significant. The fluorine atom at the 2-
position (ortho to the aldehyde) exerts a strong electron-withdrawing effect, increasing the
electrophilicity of the carbonyl carbon, thereby facilitating condensation reactions (e.qg.,
reductive amination, Wittig olefination). Meanwhile, the 3-methoxy group acts as a hydrogen
bond acceptor, often crucial for interaction with serine or threonine residues in protein binding
pockets.

Synthetic Methodology: Directed Ortho-Lithiation
(DoM)[1]
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The synthesis of 4-Chloro-2-fluoro-3-methoxybenzaldehyde is non-trivial due to the need for
precise regiocontrol. The industry-standard protocol utilizes Directed Ortho-Lithiation (DoM),
exploiting the directing power of the fluorine and methoxy substituents.

The Synthetic Logic

Standard electrophilic aromatic substitution (EAS) is unsuitable here because the directing
groups would lead to mixtures of isomers. Instead, lithiation is used.[2][3]

» Starting Material: 2-Chloro-6-fluoroanisole.[2][3]

o Directing Groups: The Fluorine (C6) and Methoxy (C1) groups strongly direct lithiation to the
adjacent positions.

o Regioselectivity: The position ortho to the fluorine (C5 in the anisole numbering) is the most
acidic due to the strong inductive effect of fluorine (

effect), allowing for selective deprotonation.

Detailed Protocol

Reaction Scale: 100 mmol basis (Scalable)

e Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar,
nitrogen inlet, and temperature probe.

¢ Solvent Charge: Add 2-Chloro-6-fluoroanisole (16.06 g, 100 mmol) and anhydrous THF (200
mL).

¢ Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical:
Temperature control is vital to prevent benzyne formation or scrambling.

« Lithiation: Dropwise add n-Butyllithium (2.5 M in hexanes, 44 mL, 110 mmol) over 30
minutes. Maintain internal temperature below -70 °C.

¢ Incubation: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange, indicating the
formation of the aryllithium species.
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e Formylation: Add anhydrous DMF (Dimethylformamide) (11.6 mL, 150 mmol) dropwise.
e Quench: Allow the mixture to warm to O °C, then quench with saturated aqueous

or dilute HCI.

o Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo.

 Purification: Recrystallize from hexanes/EtOAc or purify via silica gel chromatography (0-
10% EtOAc in Hexanes).

Visualizing the Pathway

The following diagram illustrates the regiochemical transformation from the anisole precursor to
the benzaldehyde product.

n-BuLi, THF
-78°C, 1h
Starting Material DoM Effect Lithiated Intermediate
2-Chloro-6-fluoroanisole (Li at C5 position)

I
.
Electrophile
DMF (Formyl Source)

Click to download full resolution via product page

1. DMF Addition

2. Acid Hydrolysis LSRR

4-Chloro-2-fluoro-
3-methoxybenzaldehyde

Caption: Regioselective synthesis via Directed Ortho-Lithiation. The fluorine atom directs the
lithiation to the adjacent carbon.

Applications in Drug Discovery[1][5]

This aldehyde is not merely a solvent or reagent; it is a Late-Stage Functionalization (LSF)
block.

Neurological Therapeutics ( 7-nAChR Agonists)
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Patents (e.g., W02016100184) highlight this molecule as a key intermediate for synthesizing
quinuclidine amide compounds. These are investigated for treating cognitive deficits in
Alzheimer's disease and schizophrenia.

e Mechanism: The aldehyde undergoes reductive amination or Wittig reactions to link with
quinuclidine cores.

e SAR Role: The 2-Fluoro group enhances metabolic stability against ring oxidation, while the
3-Methoxy group improves blood-brain barrier (BBB) permeability.

Agrochemicals (Herbicides)

The compound is a precursor to 6-amino-4-pyrimidinecarboxylic acids (picolinate herbicides).

o Workflow: The aldehyde is oxidized to the corresponding benzoic acid or converted to a
boronic acid, which then undergoes Suzuki coupling to heteroaromatic cores.

Experimental Workflow: Aldehyde Functionalization

The diagram below depicts how the aldehyde serves as a divergence point for multiple drug

classes.

4-Chloro-2-fluoro-

3-methoxybenzaldehyde

Reductive Amination Oxidation / Coupling Wittig Reaction

+ Phosphonium ylides

+ Quinuclidine amines + Pyrimidine cores

Alpha-7 nAChR Agonists Picolinate Herbicides
(Alzheimer's/Schizophrenia) (Weed Control)

Click to download full resolution via product page

Benzosuberone Derivatives
(Kinase Inhibitors)
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Caption: Divergent synthesis pathways utilizing the aldehyde handle for pharmaceutical and
agrochemical active ingredients.

Analytical Characterization & Safety
NMR Validation

To confirm the identity of the synthesized product,

F NMR is particularly diagnostic due to the single fluorine atom.
e HNMR (DMSO-
): Look for the aldehyde proton singlet at

ppm. The aromatic region will show two doublets (or a doublet of doublets) for the H5 and H6
protons, showing coupling to the fluorine.

* F NMR: A singlet (or multiplet depending on H-decoupling) typically around

to

ppm.

Safety & Handling

e GHS Classification:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.

» Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8 °C. Aldehydes are prone to
air oxidation to the corresponding benzoic acid over time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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